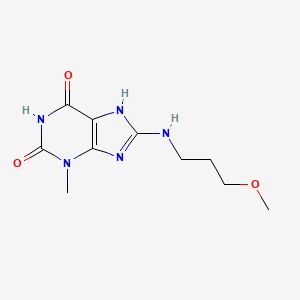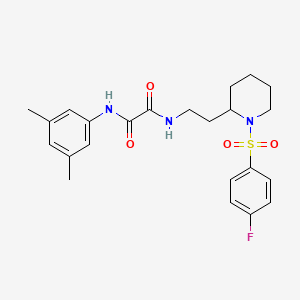![molecular formula C18H20ClNO3S B2910946 3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-77-6](/img/structure/B2910946.png)
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBCB and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of TBCB is not fully understood. However, studies have shown that TBCB inhibits the activity of various enzymes such as COX-2, MMP-9, and HDAC6. TBCB has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
TBCB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that TBCB inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that TBCB exhibits neuroprotective properties and improves cognitive function. TBCB has also been shown to regulate plant growth and protect crops from pests.
実験室実験の利点と制限
TBCB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBCB also exhibits low toxicity and is compatible with various analytical techniques. However, TBCB has some limitations for lab experiments. It is a relatively expensive compound, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research in the field of TBCB. One direction is to explore the potential of TBCB as a therapeutic agent for various diseases. Another direction is to investigate the mechanism of action of TBCB and identify its molecular targets. Additionally, research can be conducted to optimize the synthesis method of TBCB and develop more efficient and cost-effective methods. Finally, TBCB can be further explored for its potential applications in materials science and agriculture.
Conclusion
In conclusion, TBCB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of TBCB involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-tert-butyl-2-hydroxyaniline in the presence of a base. TBCB has been extensively studied for its potential applications in medicine, agriculture, and materials science. The mechanism of action of TBCB is not fully understood, but studies have shown that it exhibits various biochemical and physiological effects. TBCB has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for research in the field of TBCB, including exploring its potential as a therapeutic agent, investigating its mechanism of action, and optimizing its synthesis method.
合成法
The synthesis of TBCB involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-tert-butyl-2-hydroxyaniline in the presence of a base. The reaction yields TBCB as a white solid with a melting point of 163-165°C. The purity of TBCB can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
TBCB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, TBCB has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties. In agriculture, TBCB has been used as a plant growth regulator and insecticide. In materials science, TBCB has been used as a monomer for the synthesis of various polymers.
特性
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-18(2,3)17-12-23-16-7-5-4-6-15(16)20(17)24(21,22)14-10-8-13(19)9-11-14/h4-11,17H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKWMRVLAFKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2910871.png)
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)


![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)
![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
![(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide](/img/structure/B2910886.png)
